molecular formula C5H7N3S B164252 2-methyl-1H-imidazole-4-carbothioamide CAS No. 129486-91-5

2-methyl-1H-imidazole-4-carbothioamide

Cat. No. B164252
M. Wt: 141.2 g/mol
InChI Key: MNYPQSNAWPZXRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-1H-imidazole-4-carbothioamide is a heterocyclic compound . It is a solid substance and is part of the class of compounds known as imidazoles . The molecular formula of this compound is C5H7N3S .


Molecular Structure Analysis

The molecular structure of 2-methyl-1H-imidazole-4-carbothioamide consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and a sulfur atom . The InChI key for this compound is MNYPQSNAWPZXRV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-methyl-1H-imidazole-4-carbothioamide is a solid substance . Its molecular weight is 141.2 . The boiling point of this compound is between 194-197 degrees .

Scientific Research Applications

Chemical Synthesis and Reaction Studies

  • Macrocyclic Synthesis : 2-Oxo-1,3-imidazolidinebis(carbothioamide)s and 2,4-dioxo-1-imidazolidinecarbothioamides, related to 2-methyl-1H-imidazole-4-carbothioamide, were synthesized for macrocyclic thioureas using amines and polyamines (Fukada et al., 1994).

  • Metal-Free Chemical Reactions : A metal-free, catalyst- and solvent-free reaction of 1-substituted imidazoles with isothiocyanates was investigated, demonstrating an efficient pathway to N-(Z-Alkenyl)imidazole-2-carbothioamides (Trofimov et al., 2012).

Biological and Pharmacological Applications

  • Anti-Malarial Properties : Novel thiosemicarbazone derivatives containing benzimidazole moiety, which include structures similar to 2-methyl-1H-imidazole-4-carbothioamide, were synthesized and showed promising anti-malarial activity (Divatia et al., 2014).

  • Synthesis of Thiadiazoles : Efficient synthesis of 1,2,4-thiadiazoles through oxidative dimerization of carbothioamides, a process that can involve derivatives of 2-methyl-1H-imidazole-4-carbothioamide, using environmentally safe oxidants was studied (Yoshimura et al., 2014).

Prebiotic Chemistry and Catalysis

  • Prebiotic Synthesis and Catalytic Role : Advances in oligonucleotide synthesis using imidazoles, including derivatives like 2-methyl-1H-imidazole-4-carbothioamide, highlighted their importance as prebiotic catalysts (Oró et al., 2004).

Photoreactivity and Structural Studies

  • Photochemical Rearrangement : Study of photochemical behavior of 2-methyl-5-nitro-1H-imidazoles in water, which may inform the reactivity of similar compounds like 2-methyl-1H-imidazole-4-carbothioamide (Pfoertner et al., 1987).

  • Structural Characterization : Synthesis and characterization of various imidazole derivatives, including 4-methyl-5-imidazole carbaldehyde derivatives, offer insights into the structural aspects and potential applications of 2-methyl-1H-imidazole-4-carbothioamide (Orhan et al., 2019).

  • Fuel Cell Electrolytes : The use of imidazole derivatives in polybenzimidazole membranes for high-temperature proton-conducting polymer electrolytes in fuel cells (Schechter et al., 2002).

Medicinal Chemistry Applications

  • Antineoplastic Activity : Bis(carbamate) derivatives of 4,5-bis(hydroxymethyl)imidazoles, with properties similar to 2-methyl-1H-imidazole-4-carbothioamide, were evaluated for antineoplastic activities (Anderson et al., 1989).

  • Anticonvulsant Activity : Synthesis of benzimidazole derivatives and their evaluation for anticonvulsant activity provides a perspective on the potential medical applications of similar compounds (Bhrigu et al., 2012).

Safety And Hazards

This compound is classified under GHS07 for safety . It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .

properties

IUPAC Name

2-methyl-1H-imidazole-5-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c1-3-7-2-4(8-3)5(6)9/h2H,1H3,(H2,6,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYPQSNAWPZXRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383850
Record name 2-methyl-1H-imidazole-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1H-imidazole-4-carbothioamide

CAS RN

129486-91-5
Record name 2-methyl-1H-imidazole-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-1H-imidazole-4-carbothioamide
Reactant of Route 2
2-methyl-1H-imidazole-4-carbothioamide
Reactant of Route 3
Reactant of Route 3
2-methyl-1H-imidazole-4-carbothioamide
Reactant of Route 4
Reactant of Route 4
2-methyl-1H-imidazole-4-carbothioamide
Reactant of Route 5
2-methyl-1H-imidazole-4-carbothioamide
Reactant of Route 6
2-methyl-1H-imidazole-4-carbothioamide

Citations

For This Compound
1
Citations
DA Negatu, JJJ Liu, M Zimmerman… - Antimicrobial agents …, 2018 - Am Soc Microbiol
Several key antituberculosis drugs, including pyrazinamide, with a molecular mass of 123.1 g/mol, are smaller than the usual drug-like molecules. Current drug discovery efforts focus …
Number of citations: 65 journals.asm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.